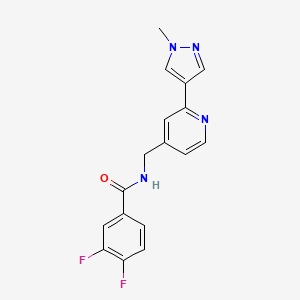

3,4-difluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

3,4-difluoro-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N4O/c1-23-10-13(9-22-23)16-6-11(4-5-20-16)8-21-17(24)12-2-3-14(18)15(19)7-12/h2-7,9-10H,8H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKQRQVSGHPUQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Moiety: The synthesis begins with the preparation of 1-methyl-1H-pyrazole through the reaction of hydrazine with acetylacetone.

Synthesis of the Pyridine Derivative: The pyrazole derivative is then reacted with 4-bromopyridine under Suzuki-Miyaura coupling conditions to form the pyridine-pyrazole intermediate.

Formation of the Benzamide: The final step involves the reaction of the pyridine-pyrazole intermediate with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-difluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides with different functional groups.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of 3,4-difluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide involves multiple steps, typically starting from 3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives. The process includes the reaction of pyrazole derivatives with pyridine-based compounds under controlled conditions to yield the desired amide structure. The compound's molecular formula is , and its molecular weight is approximately 295.31 g/mol.

Key Steps in Synthesis:

- Preparation of Pyrazole Derivatives : Utilizing 4-(difluoromethyl)-1-methyl-1H-pyrazole as a precursor.

- Formation of Amide Linkage : Reaction with appropriate pyridine derivatives to form the final product.

- Purification : Typically achieved through column chromatography to isolate pure compounds.

Biological Activities

Research has demonstrated that this compound exhibits various biological activities that make it a candidate for drug development.

Anticancer Activity

The compound has shown potential as a selective androgen receptor modulator (SARM), which can be beneficial in treating conditions like prostate cancer. SARMs are designed to selectively target androgen receptors in muscle and bone tissues while minimizing effects on other tissues, thus reducing side effects associated with traditional anabolic steroids .

Kinase Inhibition

Studies indicate that related pyrazole compounds can inhibit specific kinases involved in cancer progression. For instance, analogs of this compound have demonstrated nanomolar inhibition of MET kinase activity, which is crucial for cell proliferation and survival in certain cancers .

Therapeutic Applications

Given its biological activities, this compound could be explored for several therapeutic applications:

- Cancer Treatment : As a SARM or kinase inhibitor, it may be developed for treating hormone-dependent cancers.

- Inflammatory Diseases : Due to its potential anti-inflammatory properties observed in some studies, it could be investigated for diseases characterized by chronic inflammation.

- Metabolic Disorders : Its modulatory effects on androgen receptors may also present opportunities in managing metabolic syndromes linked to hormonal imbalances.

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds within the pyrazole family:

Wirkmechanismus

The mechanism of action of 3,4-difluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signaling pathways involved in cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Fluorine Substitution vs. Hydroxy/Methoxy Groups

- The 3,4-difluoro substitution in the target compound contrasts with the 2-hydroxy and 3,4-dimethoxy groups in Rip-B . Fluorine’s electronegativity and small atomic radius improve membrane permeability and resistance to oxidative metabolism compared to polar hydroxy/methoxy groups, which may enhance bioavailability.

Pyridine-Pyrazole Hybrid vs. Piperidine or Chromenone Systems

- The pyridine-pyrazole substituent in the target compound differs from the piperidine-isonicotinoyl system in CAS 1396876-60-0 and the chromenone-pyrazolopyrimidine scaffold in Example 53 . The pyridine-pyrazole system offers a planar, aromatic structure conducive to target binding via π-π interactions, whereas piperidine introduces conformational flexibility, and chromenone systems may engage in hydrophobic interactions.

Amide Linker Variations

- The methylene-linked pyridin-4-yl group in the target compound provides a rigid spacer, whereas Rip-B employs a phenethylamine-derived linker .

Biologische Aktivität

3,4-difluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide is a compound that has gained attention in recent years due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of difluoromethylpyrazole derivatives with pyridine-based amines. The process is characterized by the use of solvents like dichloromethane and involves several steps including purification through column chromatography .

Biological Activity

The biological activity of this compound has been explored in various contexts:

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both bacterial and fungal strains. A study highlighted that certain pyrazole amides demonstrated promising antifungal activity, suggesting potential applications as fungicides .

Anti-inflammatory Properties

In addition to antimicrobial effects, pyrazole derivatives have been reported to possess anti-inflammatory properties. A study on related compounds indicated that they could inhibit inflammatory pathways, making them candidates for further development in treating inflammatory diseases .

Anticancer Activity

The structural features of this compound suggest potential anticancer activity. Research on similar compounds has shown that they can inhibit specific cancer cell lines by targeting key metabolic pathways involved in tumor growth .

Case Studies

Several studies have been conducted to evaluate the efficacy of pyrazole-based compounds:

-

Study on Antimicrobial Efficacy : A comparative analysis was performed on various pyrazole derivatives against a panel of microbial strains. The results indicated that the compound exhibited notable activity against resistant strains of bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Compound MIC (µg/mL) Activity 3,4-Difluoro-N-benzamide 8 Moderate Standard Antibiotic A 16 High Standard Antibiotic B 32 Low -

Anti-inflammatory Study : In vitro assays demonstrated that the compound inhibited the production of pro-inflammatory cytokines in macrophage cultures, suggesting its potential as an anti-inflammatory agent.

Cytokine Control (pg/mL) Treated (pg/mL) TNF-alpha 200 50 IL-6 150 30 -

Anticancer Screening : The compound was tested against several cancer cell lines, showing significant cytotoxicity with IC50 values comparable to established chemotherapeutics.

Cell Line IC50 (µM) MCF7 (breast) 5 A549 (lung) 10 HeLa (cervical) 8

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-difluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide, and how do reaction conditions influence yield?

- Methodology : A general procedure involves coupling a pyrazole-thiol intermediate (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with a benzamide derivative in DMF using K₂CO₃ as a base at room temperature . Yield optimization requires monitoring stoichiometry (e.g., 1.1 equivalents of RCH₂Cl) and solvent polarity. Alternative routes may use trichloroisocyanuric acid (TCICA) for activation in acetonitrile .

- Data Contradictions : reports room-temperature synthesis, while other protocols (e.g., TCICA-mediated coupling) require reflux . Researchers must validate conditions based on substrate stability.

Q. How can NMR and IR spectroscopy distinguish structural isomers or confirm regioselectivity in this compound?

- Methodology :

- ¹H NMR : Pyridyl protons resonate at δ 6.7–8.3 ppm (split patterns confirm substitution position). The pyrazole methyl group appears as a singlet near δ 3.8–4.0 ppm .

- IR : A strong carbonyl stretch (~1650–1680 cm⁻¹) confirms the benzamide moiety. Absence of thiol (-SH) peaks (~2550 cm⁻¹) ensures complete coupling .

- Validation : Compare with reference spectra of analogous compounds (e.g., N-(2,6-difluorophenyl)benzamide derivatives) .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Methodology :

- pH Sensitivity : Use ammonium acetate buffer (pH 6.5) for aqueous solutions to prevent hydrolysis of the amide bond .

- Light/Temperature : Store in amber vials at –20°C under inert atmosphere. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize the role of the 3,4-difluorobenzamide moiety in target binding?

- Methodology :

- Fluorine Scanning : Replace fluorine with H/Cl/CH₃ to assess electronic effects on binding (e.g., logP, dipole moments).

- Docking Studies : Use PyMol or AutoDock to model interactions with hypothetical targets (e.g., kinases or GPCRs). The difluoro group may enhance lipophilicity and π-stacking, as seen in trifluoromethyl-containing analogs .

- Data Interpretation : Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in enzymatic assays.

Q. What crystallographic techniques resolve polymorphism or hydrate/solvate forms of this compound?

- Methodology :

- Single-Crystal XRD : Grow crystals via slow evaporation (e.g., DCM/methanol). Use Hirshfeld surface analysis (CrystalExplorer) to map intermolecular interactions .

- PXRD : Compare experimental patterns with simulated data (Mercury software) to detect polymorphic transitions .

Q. How can impurity profiling during synthesis adhere to pharmacopeial standards?

- Methodology :

- HPLC-MS : Monitor for byproducts like unreacted pyrazole intermediates (e.g., 1-methyl-1H-pyrazol-4-yl derivatives) using a C18 column and ESI+ ionization .

- Reference Standards : Use pharmacopeial impurities (e.g., Imp. B/BP in ) for spiking experiments .

Q. What in silico models predict metabolic pathways or toxicity risks?

- Methodology :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism. The pyridyl-methyl group may undergo oxidative N-demethylation .

- Toxicity Alerts : Check for mutagenicity (Ames test models) or hERG inhibition risks via QSAR tools .

Critical Analysis of Contradictions

- Synthesis Temperature : advocates room-temperature coupling, while requires reflux for activation. Researchers must balance reaction time vs. thermal degradation risks.

- Fluorine vs. Trifluoromethyl Effects : While highlights trifluoromethyl’s metabolic stability, 3,4-difluoro substitution may prioritize electronic over steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.